5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Description
5-Amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (referred to as MKA004 in ) is a triazole-based carboxamide derivative with the molecular formula C₁₇H₁₅ClFN₅O and a monoisotopic mass of 359.0949 g/mol. It is synthesized via a multi-step procedure (General Procedure D) to yield a white solid with 24% efficiency and 97.4% HPLC purity . The compound features a 5-amino-1,2,3-triazole core substituted with a 4-chlorobenzyl group at the N1 position and a 4-fluorophenyl group at the C4-carboxamide position. Its structural uniqueness lies in the strategic placement of halogen atoms (Cl and F), which are critical for modulating biological activity and physicochemical properties such as lipophilicity and binding affinity.
Properties
IUPAC Name |
5-amino-N-[(4-chlorophenyl)methyl]-1-(4-fluorophenyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN5O/c17-11-3-1-10(2-4-11)9-20-16(24)14-15(19)23(22-21-14)13-7-5-12(18)6-8-13/h1-8H,9,19H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRZPIYKNPEYQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 4-fluorophenyl azide and an appropriate alkyne derivative.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group can be attached via a nucleophilic substitution reaction with 4-chlorobenzyl chloride.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction using an appropriate carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form nitroso or nitro derivatives.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group, to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the following:
Molecular Targets: The compound may target specific enzymes or receptors in microbial or cancer cells, leading to inhibition of their activity.
Pathways Involved: The compound may interfere with key biochemical pathways, such as DNA replication, protein synthesis, or cell signaling, leading to cell death or growth inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MKA004 with structurally analogous triazole-carboxamide derivatives, focusing on substituent effects, pharmacological activities, and synthesis data.
Table 1: Structural and Functional Comparison of Triazole-Carboxamide Derivatives
Key Observations
Substituent Position and Halogen Effects :
- MKA004’s 4-chlorobenzyl group distinguishes it from analogs like the 3-chlorobenzyl derivative (), where positional isomerism may alter steric interactions and target binding.
- The 4-fluorophenyl substituent in MKA004 contrasts with the 2,4-difluorophenyl group in ’s compound, suggesting differences in electronic effects and metabolic stability.
Biological Activity :
- MKA004 demonstrates allosteric MIF inhibition (), a unique mechanism compared to antiproliferative triazole-carboxamides targeting renal cancer () or Wnt/β-catenin pathways ().
- Halogenated aryl groups (Cl, F) correlate with enhanced activity in multiple analogs, likely due to improved hydrophobic interactions with target proteins .
Synthesis and Purity :
- MKA004’s moderate yield (24% ) and high purity (97.4% ) highlight its synthetic feasibility compared to derivatives with unspecified yields (e.g., ’s Wnt inhibitors).
Table 2: Pharmacological Data Comparison
Biological Activity
5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of 1,2,3-triazoles. This compound has garnered attention due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The unique combination of substituents in its structure enhances its reactivity and biological interactions.
Structural Features
The molecular structure of 5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide includes:
- Triazole Ring : A five-membered heterocyclic structure with three nitrogen atoms.
- Amino Group : Contributes to the compound's basicity and potential for hydrogen bonding.
- Chlorobenzyl and Fluorophenyl Substituents : These groups influence lipophilicity and binding affinity to biological targets.
Anticancer Properties
Several studies have investigated the anticancer activities of triazole derivatives. For instance, compounds with similar structures have been tested against cancer cell lines such as HeLa and A549. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, suggesting strong antiproliferative effects . The mechanism often involves disruption of tubulin polymerization and induction of apoptosis .
The mechanism by which 5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide exerts its biological effects may involve:
- Targeting Enzymes and Receptors : The compound may bind to specific enzymes or receptors involved in cellular signaling pathways.
- Modulating Cell Cycle Progression : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis .
Case Studies and Research Findings
A study focusing on related triazole compounds reported that certain derivatives displayed low cytotoxicity against mammalian cell lines while maintaining high selectivity against cancer cells . This highlights the potential therapeutic window for triazole derivatives.
| Compound | IC50 (µM) | Selectivity Index (SI) | Target |
|---|---|---|---|
| Compound A | 0.8 | 343 (HepG2) | P. falciparum |
| Compound B | <5 | 13.7 (Vero) | P. berghei |
These findings suggest that modifications in the substituent groups can significantly influence both the potency and selectivity of triazole-based compounds.
Q & A
Q. What are the standard synthetic routes for 5-amino-N-(4-chlorobenzyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide?
The synthesis typically employs click chemistry (copper-catalyzed azide-alkyne cycloaddition, CuAAC) to form the triazole core. A representative method involves:
- Step 1 : Condensation of 4-fluoroaniline with a carbonyl chloride derivative to form an intermediate.
- Step 2 : Cycloaddition with an azide precursor under Cu(I) catalysis (e.g., CuSO₄/ascorbate) to assemble the triazole ring.
- Step 3 : Functionalization via nucleophilic substitution to introduce the 4-chlorobenzyl group. Yields vary (e.g., 24% in one protocol ), with purity confirmed by HPLC (>97%) .
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) identifies substituent patterns and confirms carboxamide formation (δ ~8.6 ppm for triazole protons) .
- X-Ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths/angles (e.g., triazole ring geometry) .
- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., [M+H]⁺ = 356.1153) .
Q. What are the primary biological activities reported for this compound?
- Anticancer Activity : Demonstrates selective cytotoxicity against renal (RXF 393) and CNS (SNB-75) cancer cell lines, with growth inhibition (GP) up to -27.3% .
- Enzyme Inhibition : Potentially targets kinases (e.g., B-Raf) and proteases via triazole-carboxamide interactions .
- Antimicrobial Potential : Structural analogs show efficacy against Staphylococcus aureus and Escherichia coli .
Advanced Research Questions
Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?
- Derivatization : Introduce polar groups (e.g., hydroxyl, sulfonate) to the benzyl or phenyl substituents to enhance aqueous solubility .
- Prodrug Strategies : Mask the carboxamide as an ester or amide derivative for improved membrane permeability .
- Nanoformulation : Use liposomal encapsulation or polymeric nanoparticles to bypass low solubility limitations .
Q. What structural features drive its biological activity?
- Substituent Effects :
- Triazole Core : Stabilizes π-π stacking interactions with aromatic residues in target proteins .
Q. How should researchers address contradictions in biological assay data across studies?
- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and protocols (MTT vs. ATP-based viability assays) .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to account for variability in IC₅₀ values .
- Control Experiments : Validate target engagement using knockout models or competitive binding assays .
Q. What computational tools are recommended for studying its mechanism of action?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with kinases/proteases .
- MD Simulations : GROMACS for assessing stability of ligand-target complexes under physiological conditions .
- QSAR Models : Develop predictive models using substituent electronic parameters (Hammett σ) .
Methodological Considerations
Q. What are best practices for refining its crystal structure using SHELXL?
- Data Collection : Use high-resolution (<1.0 Å) X-ray data to resolve disorder in flexible substituents .
- Restraints : Apply geometric constraints for aromatic rings and isotropic displacement parameters for non-H atoms .
- Validation : Check with checkCIF/PLATON to ensure compliance with IUCr standards .
Q. How can researchers mitigate low yields in large-scale synthesis?
- Catalyst Optimization : Screen Cu(I) sources (e.g., CuI vs. CuBr) and ligands (e.g., TBTA) to enhance cycloaddition efficiency .
- Flow Chemistry : Implement continuous-flow reactors to improve reaction control and scalability .
- Purification : Use preparative HPLC with C18 columns and gradient elution (MeCN/H₂O) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
